molecular formula C18H22O8S2 B147106 (-)-1 4-Di-o-tosyl-L-threitol CAS No. 57495-46-2

(-)-1 4-Di-o-tosyl-L-threitol

Cat. No.: B147106
CAS No.: 57495-46-2
M. Wt: 430.5 g/mol
InChI Key: FOQGPMGPNUYCOK-ROUUACIJSA-N
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Description

(-)-1,4-Di-o-tosyl-L-threitol: is a chiral compound derived from L-threitol, a sugar alcohol It is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the hydroxyl groups at positions 1 and 4 of the L-threitol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,4-Di-o-tosyl-L-threitol typically involves the tosylation of L-threitol. The process begins with the protection of the hydroxyl groups of L-threitol, followed by selective tosylation. The reaction conditions often include the use of tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to ensure selectivity and to prevent over-tosylation.

Industrial Production Methods: While specific industrial production methods for (-)-1,4-Di-o-tosyl-L-threitol are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: (-)-1,4-Di-o-tosyl-L-threitol can undergo nucleophilic substitution reactions where the tosyl groups are replaced by other nucleophiles. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

    Reduction Reactions: The compound can be reduced to yield L-threitol by using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of (-)-1,4-Di-o-tosyl-L-threitol can lead to the formation of corresponding ketones or aldehydes, depending on the oxidizing agent used. Common oxidizing agents include pyridinium chlorochromate (PCC) and chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) at room temperature.

    Oxidation: Pyridinium chlorochromate in dichloromethane (DCM) at room temperature.

Major Products:

    Substitution: Formation of azido, cyano, or amino derivatives.

    Reduction: Formation of L-threitol.

    Oxidation: Formation of ketones or aldehydes.

Scientific Research Applications

Chemistry:

    Chiral Building Block: (-)-1,4-Di-o-tosyl-L-threitol is used as a chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Protecting Group: The tosyl groups can serve as protecting groups for hydroxyl functionalities during multi-step organic syntheses.

Biology and Medicine:

    Drug Development: The compound’s chiral nature makes it valuable in the development of enantiomerically pure drugs.

    Biochemical Studies: It can be used in studies involving enzyme-substrate interactions and stereochemistry.

Industry:

    Polymer Synthesis: (-)-1,4-Di-o-tosyl-L-threitol can be used in the synthesis of chiral polymers with specific properties.

    Material Science: The compound’s unique structure allows for its incorporation into materials with desired mechanical and chemical properties.

Mechanism of Action

The mechanism by which (-)-1,4-Di-o-tosyl-L-threitol exerts its effects is primarily through its ability to act as a chiral building block. The tosyl groups provide sites for selective reactions, allowing for the introduction of various functional groups. The compound’s chiral centers enable the synthesis of enantiomerically pure products, which is crucial in many chemical and pharmaceutical applications.

Comparison with Similar Compounds

    1,4-Di-o-tosyl-D-threitol: The D-enantiomer of the compound, which has similar reactivity but different stereochemistry.

    1,2-Di-o-tosyl-L-threitol: A compound with tosyl groups at positions 1 and 2, rather than 1 and 4.

    1,4-Di-o-mesyl-L-threitol: A similar compound where the tosyl groups are replaced with mesyl (methanesulfonyl) groups.

Uniqueness:

    Stereochemistry: The L-configuration of (-)-1,4-Di-o-tosyl-L-threitol provides unique chiral properties that are distinct from its D-enantiomer.

    Reactivity: The positioning of the tosyl groups at positions 1 and 4 allows for specific reactivity patterns that differ from other tosylated threitol derivatives.

Properties

IUPAC Name

[(2S,3S)-2,3-dihydroxy-4-(4-methylphenyl)sulfonyloxybutyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8S2/c1-13-3-7-15(8-4-13)27(21,22)25-11-17(19)18(20)12-26-28(23,24)16-9-5-14(2)6-10-16/h3-10,17-20H,11-12H2,1-2H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOQGPMGPNUYCOK-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]([C@H](COS(=O)(=O)C2=CC=C(C=C2)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of (-)-1,4-Di-O-tosyl-L-threitol in the synthesis of the described dendrimers?

A1: (-)-1,4-Di-O-tosyl-L-threitol serves as the starting point for the chiral element within the dendrimer structure. The synthesis begins with the (2S,3S)-(–)-2,3-O-isopropylidene-1,4-di-O-tosyl-L-threitol, which undergoes a series of reactions to ultimately become the linking unit between the surface groups (4-tert-butylphenoxy) and the branching junctures (phloroglucinol) of the dendrimer [].

Q2: How does the chirality of (-)-1,4-Di-O-tosyl-L-threitol influence the properties of the final dendrimer molecules?

A2: The use of the enantiomerically pure (-)-1,4-Di-O-tosyl-L-threitol ensures that the resulting dendrimers are also chiral and homochiral. This chirality is crucial for the observed optical activity of the dendrimers. The study found that the specific rotations of the dendrimers remained relatively constant regardless of the generation, and the molar rotations were proportional to the number of chiral tartrate units derived from the (-)-1,4-Di-O-tosyl-L-threitol [].

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